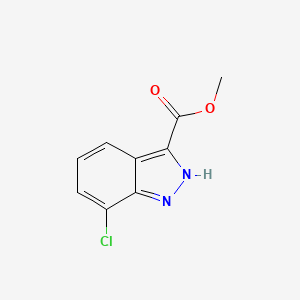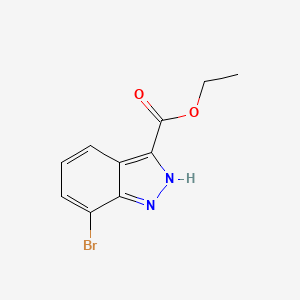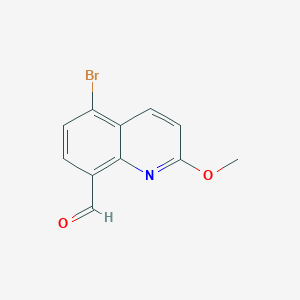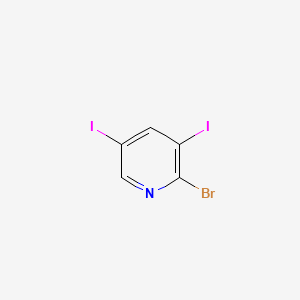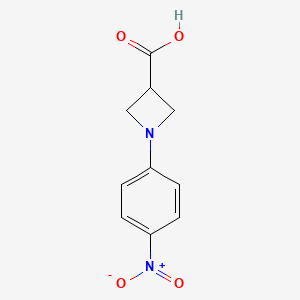
1-(4-Nitrophenyl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
1-(4-Nitrophenyl)azetidine-3-carboxylic acid is a compound that can be considered a peptidomimetic, which means it mimics the structure of peptides. This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, which is substituted with a 4-nitrophenyl group and a carboxylic acid moiety. The presence of the nitro group and the carboxylic acid function suggests that this compound could have interesting chemical properties and potential reactivity.
Synthesis Analysis
The synthesis of related azetidine compounds has been reported in the literature. For instance, the synthesis of 4-(4'-hydroxyphenyl)-azetidine-2-ones involves the formation of a stabilized benzylic carbocation intermediate under acidic conditions, which can then undergo further reactions to produce tyrosine mimetics . Although the specific synthesis of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to introduce the nitro group at the appropriate stage.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is of significant interest due to their resemblance to natural amino acids and their potential biological activity. The azetidine ring is a strained system, which can influence the reactivity of the compound. The substitution of the ring with different functional groups, such as a nitrophenyl group, can further modify the electronic distribution and the stability of the molecule. The provided papers do not directly discuss the molecular structure of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid, but insights can be drawn from related compounds .
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions. The papers provided discuss the ring-opening reactions of azetidine-2-carboxylic acid derivatives, which can occur under neutral or acidic conditions . These reactions can lead to the formation of different amino acids and related structures. The presence of a nitro group in 1-(4-Nitrophenyl)azetidine-3-carboxylic acid could make it a participant in nitration reactions or act as an electrophile in aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can be influenced by the substituents on the azetidine ring. The presence of a carboxylic acid group suggests that 1-(4-Nitrophenyl)azetidine-3-carboxylic acid will have acidic properties and could form salts with bases. The nitro group is a strong electron-withdrawing group, which could affect the acidity of the carboxylic acid and the overall stability of the molecule. The papers provided do not offer specific data on the physical and chemical properties of 1-(4-Nitrophenyl)azetidine-3-carboxylic acid, but general trends can be inferred from the properties of similar azetidine derivatives .
Applications De Recherche Scientifique
Synthesis and Derivatives
- Chiral Bicyclic Azetidine Derivatives : 1-azabicycloheptane derivatives were synthesized from 2-azetidinecarboxylic acid, showcasing a method for creating novel azetidine structures (Barrett et al., 2002).
- Azetidine-Amino Acid Chimeras : Research on azetidine-2-carboxylic acid analogs focused on creating compounds with heteroatomic side chains, highlighting their potential as tools for studying peptide activity (Sajjadi & Lubell, 2008).
- Enantiopure Azetidine Carboxylic Acids : A study detailed the asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids, important for their use in organic chemistry (Enders & Gries, 2005).
Biological Activity and Applications
- Pro-Inflammatory Effects : L-Azetidine-2-carboxylic acid was found to induce pro-inflammatory and pro-apoptotic responses in microglial cells, underlining its potential toxic effects (Piper et al., 2022).
- Antibacterial and Antifungal Activities : Research on azetidine derivatives of 2-amino-5-nitrothiazole indicated potential antibacterial and antifungal properties, with certain compounds showing promising activities (Samadhiya et al., 2013).
Chemical Properties and Reactions
- Novel Azetidine Compounds : Synthesis of novel biphenyl 4-carboxylic acid derivatives incorporating azetidine was conducted, expanding the repertoire of azetidine-based compounds (Patel et al., 2009).
- Dearomative Reactions : A study described the synthesis of α-(ortho-vinylphenyl)amino acid esters via dearomative rearrangement, showcasing the versatility of azetidine compounds in chemical reactions (Tayama & Sotome, 2018).
Propriétés
IUPAC Name |
1-(4-nitrophenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)7-5-11(6-7)8-1-3-9(4-2-8)12(15)16/h1-4,7H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACDUYKKXZNEMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734745 | |
| Record name | 1-(4-Nitrophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)azetidine-3-carboxylic acid | |
CAS RN |
887595-98-4 | |
| Record name | 1-(4-Nitrophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B3030254.png)
![Pyrazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B3030255.png)
![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)
![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)




